N-Methyldodecylamine

Description

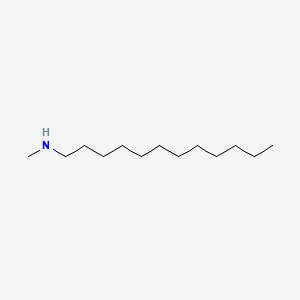

Structure

3D Structure

Propriétés

IUPAC Name |

N-methyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEMQVZNTDHENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2292-50-4 (hydrochloride) | |

| Record name | N-Methyldodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90223387 | |

| Record name | N-Methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-30-0 | |

| Record name | N-Methyl-1-dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanamine, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDODECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NN43I94S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyldodecylamine (CAS R-7311-30-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldodecylamine, also known as N-laurylmethylamine, is a secondary aliphatic amine with a versatile range of applications stemming from its amphiphilic nature.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance in research and pharmaceutical development. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS 7311-30-0) is an organic compound characterized by a 12-carbon alkyl chain (dodecyl) and a methyl group attached to a central nitrogen atom.[2] This structure imparts both hydrophobic (the long alkyl chain) and hydrophilic (the amine group) properties, making it a valuable surfactant and chemical intermediate.[1] Its utility extends to various fields, including the formulation of detergents, corrosion inhibitors, personal care products, and as a building block in the synthesis of more complex molecules, including pharmaceuticals.[1][3] In the context of drug development, its ability to modify solubility and bioavailability is of particular interest.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application and safe handling.

| Property | Value | Reference |

| CAS Number | 7311-30-0 | |

| Molecular Formula | C13H29N | [1] |

| Molecular Weight | 199.38 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or white solid | [1][2] |

| Melting Point | < 30 °C | [1] |

| Boiling Point | 200 °C (lit.) | [4] |

| Density | 0.795 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.44 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Not miscible in water; soluble in organic solvents | [2][4] |

| pKa | 10.78 ± 0.10 (Predicted) | [5] |

Synthesis and Manufacturing

This compound can be prepared through several synthetic routes. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis Workflow

Caption: Synthetic pathways to this compound.

Common Synthetic Methodologies

-

Alkylation of Dodecylamine: This involves the direct methylation of dodecylamine using a suitable methylating agent, such as methyl iodide.[3]

-

Reduction of N-Methyldodecanamide: The corresponding amide, N-methyldodecanamide, can be reduced to the amine using a strong reducing agent like lithium aluminum hydride.[3]

-

Pyrolysis: this compound can be formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure.[4][6]

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are critical. Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a secondary amine, is characterized by a single, sharp N-H stretching absorption band in the 3300-3500 cm⁻¹ region.[3][7][8] This distinguishes it from primary amines, which show a pair of bands, and tertiary amines, which lack an N-H bond and thus do not absorb in this region.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the different types of protons in the molecule. The N-H proton signal can be broad and its chemical shift can vary.[7][9] A key feature is the N-methyl group, which typically appears as a sharp singlet.[8][9] The protons on the carbon adjacent to the nitrogen are deshielded and appear at a lower field compared to other alkyl protons.[7][8][9]

-

¹³C NMR: In the carbon NMR spectrum, the carbon atom bonded to the nitrogen is deshielded and will have a characteristic chemical shift.[7][8][9]

Mass Spectrometry

According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][8][9] this compound (C₁₃H₂₉N) has a molecular weight of 199.38, and its mass spectrum will show a molecular ion peak at an odd m/z value. A characteristic fragmentation pattern for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks.[9] For this compound, the most prominent fragment ion in the mass spectrum is observed at m/z 44.[10]

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[3] A typical mobile phase consists of a mixture of acetonitrile, water, and an acid like phosphoric acid to ensure the amine is protonated.[3]

Applications in Research and Drug Development

This compound serves as a versatile intermediate and functional ingredient in various scientific and pharmaceutical applications.

Surfactant and Emulsifier

Due to its amphiphilic nature, it is used in the formulation of surfactants and emulsifiers.[1][2] This property is valuable in creating stable formulations for drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).

Synthesis of Quaternary Ammonium Compounds

This compound is a precursor for the synthesis of quaternary ammonium compounds, such as N,N,N-trimethyldodecylammonium bromide.[3][4] These compounds have applications as antimicrobial agents and phase transfer catalysts.

Role in Drug Formulation

It is explored in drug formulations to enhance the solubility and bioavailability of certain medications.[1] By modifying the microenvironment of a drug molecule, it can improve its dissolution rate and subsequent absorption.

Intermediate in Chemical Synthesis

This compound is a building block for the synthesis of more complex molecules, including specialty chemicals and pharmaceutical intermediates.[1][] The amine group provides a reactive site for various chemical transformations.[2]

Synthesis of Anionic Gemini Surfactants

It is used in the synthesis of anionic dimeric ("gemini") surfactants by reacting it with EDTA dianhydride.[3] These novel surfactants exhibit low critical micellization concentrations and enhanced solubilization capacity compared to their monomeric counterparts.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[12][13] It may also cause respiratory irritation.[12]

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12][13]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[12][13]

-

Respiratory Protection: Use a suitable respirator if inhalation of vapors is likely.

Handling and Storage Procedures

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[12][14] Avoid breathing vapors or dust.[12] Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][12] Keep away from strong oxidizing agents.[4][5] Store locked up.[12][13][14]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]

-

In case of skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[12]

-

If inhaled: Move the person to fresh air.[12]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

Conclusion

This compound is a valuable chemical with a broad spectrum of applications, particularly in the fields of materials science and pharmaceutical development. Its unique properties as a surfactant and its utility as a synthetic intermediate make it a compound of significant interest to researchers and scientists. Adherence to strict safety protocols is paramount when working with this corrosive substance to mitigate potential hazards.

References

- CP Lab Safety. This compound, min 97%, 1 gram. [Link]

- PubMed. N-Nitroso-N-methyldodecylamine and N-nitroso-N-methyltetradecylamine in household dishwashing liquids. [Link]

- ResearchGate. ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719. [Link]

- PubChem. N-Methyl-1-dodecanamine | C13H29N | CID 81746. [Link]

- PrepChem.com.

- PubChem. Lauryldimethylamine | C14H31N | CID 8168. [Link]

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- LookChem. This compound 7311-30-0 wiki. [Link]

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

- OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

- NC State University Libraries. 24.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 7311-30-0 [smolecule.com]

- 4. This compound | 7311-30-0 [chemicalbook.com]

- 5. 7311-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-十二烷基甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

N-Methyldodecylamine as a corrosion inhibitor mechanism

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of N-Methyldodecylamine

Abstract

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The application of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments. Among these, this compound, a secondary aliphatic amine, has emerged as a highly effective inhibitor. This technical guide provides a comprehensive exploration of the core mechanisms governing its protective action. We will dissect its molecular structure, the dynamics of its adsorption at the metal-electrolyte interface, and its influence on electrochemical corrosion processes. This guide synthesizes theoretical insights from quantum chemical calculations with data from empirical validation techniques, including electrochemical analysis and surface science. Detailed experimental protocols are provided to serve as a practical reference for researchers in the field.

Introduction to Corrosion and the Role of Inhibitors

The Electrochemical Nature of Corrosion

Corrosion is the destructive electrochemical attack on a metal, resulting from its reaction with the surrounding environment[1]. It is fundamentally an electrochemical process involving two distinct reactions: an anodic reaction, where the metal oxidizes and releases electrons, and a cathodic reaction, where a species in the environment (e.g., H+ in acidic media) consumes these electrons[2]. For instance, the corrosion of iron in an acidic solution involves the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂). These reactions establish a corrosion potential (Ecorr) and a corrosion current density (icorr), the latter being directly proportional to the corrosion rate.

Principles of Corrosion Inhibition

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the rate of corrosion[3]. Organic inhibitors, particularly those containing heteroatoms like nitrogen, oxygen, or sulfur, are highly effective[4][5][6]. Their primary mechanism of action is adsorption onto the metal surface, which can occur through two main processes: physisorption (electrostatic interactions) or chemisorption (charge sharing or transfer to form a coordinate bond)[2]. This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium and impeding the anodic and/or cathodic reactions[2][7].

This compound: A Profile of an Effective Inhibitor

This compound (C₁₃H₂₉N) is a secondary amine characterized by a polar amine head group and a long, nonpolar dodecyl (C₁₂) hydrocarbon tail[8]. This amphiphilic structure is key to its efficacy as a corrosion inhibitor. The nitrogen atom in the amine group serves as the active center for adsorption, while the long alkyl chain provides a dense, water-repellent (hydrophobic) barrier. Its effectiveness has been noted in various applications, including the mitigation of CO₂ corrosion in the oil and gas industry[9][10].

Core Inhibition Mechanism of this compound

The protective action of this compound is a multi-faceted process centered on its ability to form a persistent and robust barrier film on the metal surface.

The Role of Molecular Structure

The efficacy of this compound is intrinsically linked to its molecular architecture:

-

The Polar Head Group (-NH(CH₃)): The nitrogen atom possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface. In acidic media, the amine group can also become protonated (-NH₂⁺(CH₃)), allowing for electrostatic interaction (physisorption) with a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻)[11][12].

-

The Nonpolar Tail (-C₁₂H₂₅): The long dodecyl chain is hydrophobic. Once the head group is adsorbed, these tails orient themselves away from the metal surface, creating a tightly packed, non-polar film. This film acts as a physical barrier that displaces water and corrosive species (like H⁺ and Cl⁻) from the surface, significantly hindering the corrosion reactions[7].

Adsorption at the Metal-Electrolyte Interface

The formation of the protective film is governed by the adsorption of this compound molecules. This process can be a combination of physisorption and chemisorption.

-

Physisorption (Physical Adsorption): Involves weaker electrostatic forces. In acidic solutions containing chloride ions, the metal surface often acquires a negative charge due to the adsorption of Cl⁻. The protonated form of the amine (R₂NH₂⁺) can then electrostatically adsorb onto this negatively charged surface.

-

Chemisorption (Chemical Adsorption): This involves a stronger interaction where charge sharing or transfer occurs between the inhibitor molecule and the metal surface. The lone pair of electrons on the nitrogen atom can be donated to the vacant d-orbitals of the iron atoms, forming a coordinate-type bond. This type of adsorption leads to a more stable and effective inhibitor film[2].

The dominant mode of adsorption depends on factors like the metal's surface charge, the solution's pH, and temperature.

Diagram: Mechanism of this compound Adsorption

Caption: Standard workflow for evaluating a corrosion inhibitor's performance.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's effect on it.[5][13]

This technique involves polarizing the metal sample from its corrosion potential (Ecorr) and measuring the resulting current. The data is plotted as a Tafel plot (log(i) vs. E).

-

Protocol:

-

Immerse a prepared metal electrode (e.g., mild steel) in the corrosive solution (with and without the inhibitor) in a three-electrode electrochemical cell.

-

Allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Scan the potential, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

-

Extract corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the cathodic and anodic curves.

-

-

Data Interpretation: A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor indicates effective corrosion inhibition. This compound typically acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[14][15]

-

Inhibition Efficiency (IE%) Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

EIS is a non-destructive technique that probes the properties of the metal/solution interface.[7]

-

Protocol:

-

Use the same three-electrode setup as in PDP.

-

After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Plot the impedance data as Nyquist and Bode plots.

-

-

Data Interpretation: The Nyquist plot for an inhibited system typically shows a much larger semicircular arc compared to the blank solution. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies greater resistance to charge transfer across the interface, indicating a more effective inhibitor film.[16]

-

Inhibition Efficiency (IE%) Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances without and with the inhibitor, respectively.[7]

Gravimetric Analysis (Weight Loss Method)

This is a simple, direct method to determine the average corrosion rate over an extended period.[7][17]

-

Protocol:

-

Prepare, clean, and weigh metal coupons to a high precision.

-

Immerse the coupons in the corrosive solution (with and without inhibitor) for a set duration (e.g., 24-72 hours) at a constant temperature.

-

After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and reweigh them.

-

Calculate the weight loss.

-

-

Inhibition Efficiency (IE%) Calculation: IE% = [(W_blank - W_inh) / W_blank] × 100 where W_blank and W_inh are the average weight losses of the coupons in the absence and presence of the inhibitor, respectively.

Adsorption Behavior and Thermodynamic Considerations

Adsorption Isotherms

To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used, which assumes the formation of a monolayer of inhibitor on the surface.[18][15][19] The isotherm is described by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage (often approximated as IE%/100), and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model.

Gibbs Free Energy of Adsorption (ΔG°_ads)

The equilibrium constant (K_ads) obtained from the isotherm can be used to calculate the standard Gibbs free energy of adsorption, a key thermodynamic parameter:

ΔG°_ads = -RT ln(55.5 K_ads)

The value of 55.5 is the molar concentration of water in the solution. The magnitude and sign of ΔG°_ads provide insight into the mechanism of adsorption:

-

Values around -20 kJ/mol or less positive are indicative of physisorption.

-

Values around -40 kJ/mol or more negative suggest chemisorption.[14][19]

For this compound, the ΔG°_ads value often falls in a range that suggests a combination of both physisorption and chemisorption.

Conclusion and Future Outlook

This compound functions as a highly effective corrosion inhibitor through a well-defined mechanism. Its amphiphilic structure facilitates strong adsorption to the metal surface, where the nitrogen atom acts as the binding site and the long dodecyl chain forms a dense hydrophobic barrier. This film physically blocks corrosive species and suppresses both anodic and cathodic electrochemical reactions. This mechanism is supported by a strong correlation between theoretical predictions from quantum chemical calculations and empirical data from electrochemical, gravimetric, and surface analysis techniques.

Future research may focus on synergistic effects by combining this compound with other compounds to enhance film stability at higher temperatures or in more complex corrosive environments. Further development of environmentally benign "green" inhibitors based on similar structural principles also remains a promising avenue of investigation.

References

- Quantum Chemical Calculation for the Inhibitory Effect. (2013). [Source not further specified].

- Computational Study and Experimental Evaluation of a Newly Synthesized Imidazole Derivative as a Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid Solution. (2021). Physical Chemistry Research. [Link]

- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph

- CO2 corrosion inhibition of carbon steel by dodecylamine under flow conditions. (n.d.).

- Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal. [Link]

- Quantum chemical calculation for the inhibitory effect of compounds. (n.d.).

- Carbon dioxide corrosion inhibitors: current state of research and development. (n.d.). [Source not further specified].

- Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. [Link]

- Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (n.d.). [Source not further specified].

- Role of Amine in the Mitigation of CO2 TOP of the Line Corrosion. (2016). R Discovery. [Link]

- Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. (n.d.).

- Role of Amines in the Mitigation of CO2 Top of the Line Corrosion. (n.d.).

- Corrosion Inhibitors. (n.d.). DeveLub. [Link]

- Study on the inhibition of Mild steel corrosion by N, N- dimethyl-N-(2-phenoxyethyl) dodecan-1-aminiumbromide in HCl Medium. (n.d.).

- Corrosion Inhibition of Mild Steel in Acidic Media by N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide. (n.d.).

- Recent Natural Corrosion Inhibitors for Mild Steel: An Overview. (n.d.).

- Synthesis and Corrosion Inhibition Study of some Heterocyclic Compounds. (n.d.). [Source not further specified].

- Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. (n.d.). [Source not further specified].

- Electrochemical Study of Corrosion Inhibition Behavior of Dehydroabietylamine Against Mild Steel in 1 M HCl. (2022).

- Electrochemical and theoretical studies of adsorption and corrosion inhibition of 1-methyl-4-methylsulfanyl- 1H-pyrazolo. (2017). Journal of Materials and Environmental Science. [Link]

- Adsorption kinetics and isotherms of ammonia-nitrogen on steel slag. (2014).

- Adsorption isotherms for steel in the condensate water with various concentrations of HP-β-CD/ODA complex at different temperatures. (n.d.).

- Corrosion behaviour of mild and high carbon steels in various acidic media. (n.d.).

- Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide. (2020). [Source not further specified].

- Corrosion Inhibitors. (n.d.). Dytek. [Link]

- Synergistic Corrosion Inhibition of Mild Steel by Palmityltrimethylammonium Bromide and Methyl Protocatechualdehyde in Acidic Media: Experimental and Statistical Modeling Approaches. (2026).

- N-Methyl-1-dodecanamine. (n.d.). PubChem. [Link]

- Nonelectrochemical Techniques in corrosion inhibition studies: Analytical techniques. (2023). [Source not further specified].

- Synthesis, Characterization, and Investigation the Inhibitory Impact of Thiosemicarbazide Derivative toward the Corrosion of Mild Steel in an Acidic Medium. (2022). Baghdad Science Journal. [Link]

Sources

- 1. sibran.ru [sibran.ru]

- 2. mdpi.com [mdpi.com]

- 3. journalcps.com [journalcps.com]

- 4. Carbon dioxide corrosion inhibitors: current state of research and development | Mariya V. Chudakova | Journal of Mining Institute [pmi.spmi.ru]

- 5. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. electrochemsci.org [electrochemsci.org]

- 17. researchgate.net [researchgate.net]

- 18. physchemres.org [physchemres.org]

- 19. researchgate.net [researchgate.net]

Understanding the Hazard Profile of N-Methyldodecylamine

An In-depth Technical Guide to the Safe Handling of N-Methyldodecylamine

This compound is a secondary fatty amine with a long alkyl chain, which imparts surfactant-like properties.[1] While useful in various applications, from the synthesis of specialty chemicals to the formulation of detergents, its chemical nature necessitates stringent safety protocols.[1] The primary hazards associated with this compound are its corrosivity and potential for severe tissue damage upon contact.[2]

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:

| Hazard Class | Category | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | [2][3][4] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | [2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | [5] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. | [5] |

These classifications underscore the critical need for appropriate personal protective equipment (PPE) and careful handling to prevent any direct contact with the substance. The corrosive nature of this compound means it can cause irreversible damage to skin and eyes.[2][4]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A foundational principle of chemical safety is the hierarchy of controls. This approach prioritizes the implementation of more effective control measures to mitigate risks.

Workflow for responding to an this compound incident.

First-Aid Measures

Immediate medical attention is required for any exposure to this compound. [4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [4]Remove contact lenses if present and easy to do. [3]Continue rinsing and seek immediate medical attention from an ophthalmologist. * Skin Contact: Take off immediately all contaminated clothing. [4]Rinse skin with plenty of water or shower for at least 15 minutes. [4]Call a physician immediately. [4][5]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [3][5]If breathing is difficult, give oxygen. [3]If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation. [3][5]Call a physician immediately. [4]* Ingestion: Rinse mouth with water. [3]Do NOT induce vomiting. [3][5]Never give anything by mouth to an unconscious person. [3]Call a physician or Poison Control Center immediately. [3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. [5]Wear full personal protective equipment, including respiratory protection. [5]Ensure adequate ventilation. [5]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. [5]Do not let the product enter drains, water courses, or the soil. [5]* Methods for Containment and Cleaning Up: Absorb the spillage with a non-combustible, inert material such as sand, earth, or universal binders. [5]Collect the absorbed material in a suitable container for disposal. Decontaminate the affected area. [5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide. [3][5]* Specific Hazards: Combustion may produce irritant fumes and toxic gases such as nitrogen oxides and carbon monoxide. [6]* Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing. [3][5]

Toxicological and Physicochemical Properties

A thorough understanding of the toxicological and physicochemical properties of this compound is crucial for a comprehensive risk assessment.

Toxicological Information

-

Acute Toxicity: Harmful if swallowed. [5]* Skin Corrosion/Irritation: Causes severe skin burns. [2][3]* Serious Eye Damage/Irritation: Causes serious eye damage. [2]* Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₉N | [7] |

| Molecular Weight | 199.38 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Melting Point | 18-19 °C | [7][8] |

| Boiling Point | 200 °C (lit.) | [7] |

| Flash Point | >110 °C (>230 °F) | [7][8] |

| Density | 0.795 g/mL at 25 °C (lit.) | [7] |

| Water Solubility | Not miscible | [7][8] |

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. [3][5]This material and its container must be disposed of as hazardous waste. [6]Avoid release to the environment. [5]

Conclusion

This compound is a valuable chemical intermediate with significant hazards. A comprehensive understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount for ensuring the safety of laboratory personnel and the protection of the environment. By implementing a multi-layered approach to safety, incorporating engineering controls, appropriate PPE, and robust emergency preparedness, the risks associated with handling this corrosive compound can be effectively managed.

References

- N-Methyl-1-dodecanamine | C13H29N | CID 81746.PubChem. [Link]

- N,N-Dimethyldodecylamine CAS N°: 112-18-5.OECD SIDS. [Link]

- N-Methyldecylamine | C11H25N | CID 4181541.PubChem. [Link]

- Safety Data Sheet: N,N-dimethyldecylamine N-oxide.Chemos GmbH & Co.KG. [Link]

- Material Safety Data Sheet - Dodecylamine, 98%.Cole-Parmer. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 7311-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound CAS#: 7311-30-0 [m.chemicalbook.com]

An In-Depth Technical Guide to the Pharmaceutical Applications of N-Methyldodecylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Amine

In the landscape of pharmaceutical formulation and development, the quest for enabling technologies to overcome the challenges of drug solubility, permeability, and stability is perpetual. Among the arsenal of excipients and intermediates available to the formulation scientist, N-Methyldodecylamine, a secondary aliphatic amine, presents a compelling case for its multifaceted utility. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a cursory overview to provide an in-depth exploration of the core applications of this compound in the pharmaceutical sciences. As a Senior Application Scientist, my objective is to not only detail the "what" and "how" but, more critically, the "why"—elucidating the mechanistic underpinnings and providing a practical framework for its application. This guide is structured to empower you with the foundational knowledge and technical insights required to harness the full potential of this compound in your research and development endeavors.

Section 1: Physicochemical Profile and Surfactant Properties

This compound, also known as N-laurylmethylamine, is a secondary amine with a 12-carbon alkyl chain.[1][2] Its molecular structure imparts amphiphilic properties, characterized by a hydrophilic amine head and a lipophilic dodecyl tail. This dual nature is the cornerstone of its functionality in pharmaceutical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₉N | [3] |

| Molecular Weight | 199.38 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or white solid | [1] |

| Boiling Point | 200 °C (lit.) | [4] |

| Density | 0.795 g/mL at 25 °C (lit.) | [4] |

| Water Solubility | Not miscible | [4] |

| pKa | 10.78 ± 0.10 (Predicted) | [4] |

The long hydrocarbon chain of this compound is responsible for its pronounced surfactant properties.[1] In aqueous environments, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into micelles. This behavior is fundamental to its application as a solubility enhancer for poorly soluble drugs.

Section 2: Application in Solubility Enhancement of Poorly Soluble Drugs

A significant challenge in drug development is the formulation of Biopharmaceutics Classification System (BCS) Class II and IV drugs, which are characterized by low aqueous solubility.[1] this compound, through its surfactant properties, offers a promising strategy to enhance the solubility and dissolution rate of these challenging compounds.

Mechanism of Action: Micellar Solubilization

The primary mechanism by which this compound enhances solubility is through micellar solubilization.[5][6] In an aqueous medium, the hydrophobic tails of the this compound molecules aggregate to form a lipophilic core, while the hydrophilic amine heads form a polar shell that interfaces with the surrounding water. Poorly water-soluble drugs can be encapsulated within this hydrophobic core, effectively increasing their concentration in the aqueous formulation.[6]

Caption: Micellar solubilization of a poorly soluble drug.

Experimental Protocol: Determination of Enhanced Solubility

A standard method to quantify the solubility enhancement is the equilibrium solubility or shake-flask method.

Step-by-Step Methodology:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations, both below and above its predicted CMC.

-

Drug Addition: Add an excess amount of the poorly soluble drug to each surfactant solution in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved drug from the solution by centrifugation or filtration (using a filter that does not bind the drug or surfactant).

-

Quantification: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the drug solubility as a function of this compound concentration. A sharp increase in solubility is typically observed around the CMC.

Section 3: Role as a Permeation Enhancer in Transdermal Drug Delivery

The skin, particularly the stratum corneum, presents a formidable barrier to the systemic delivery of many drugs.[7] Chemical permeation enhancers are employed to reversibly reduce the barrier function of the skin and facilitate drug penetration. This compound, with its amphiphilic structure, has the potential to act as such an enhancer.

Proposed Mechanism of Action

The long alkyl chain of this compound can interact with the lipid bilayers of the stratum corneum. This interaction can disrupt the highly ordered lipid structure, creating more fluid regions and thereby increasing the diffusion coefficient of the drug through the skin.[8] Additionally, its surfactant properties can improve the partitioning of the drug from the formulation into the skin.

Caption: Mechanism of permeation enhancement.

Experimental Protocol: In Vitro Skin Permeation Study

The effect of this compound on transdermal drug delivery can be evaluated using an in vitro diffusion cell system (e.g., Franz diffusion cells).

Step-by-Step Methodology:

-

Membrane Preparation: Use excised human or animal skin (e.g., rat or porcine skin) as the diffusion membrane.

-

Formulation Preparation: Prepare formulations of the drug with and without varying concentrations of this compound.

-

Diffusion Cell Setup: Mount the skin membrane in the Franz diffusion cell, with the stratum corneum facing the donor compartment. Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) maintained at 32 °C.

-

Dosing: Apply the prepared formulations to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

-

Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss). The enhancement ratio (ER) can be calculated by dividing the flux of the drug from the formulation containing this compound by the flux from the control formulation (without the enhancer).

Section 4: Utility as a Chemical Intermediate in API Synthesis

Beyond its role as an excipient, this compound serves as a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other functional molecules.[3] Its secondary amine functionality allows for a variety of chemical transformations.

Synthesis of Quaternary Ammonium Compounds

A prominent application of this compound as an intermediate is in the synthesis of quaternary ammonium compounds (QACs).[3][9] QACs are a class of compounds with diverse applications, including as antiseptics and disinfectants. For example, a structurally related compound, N,N-dimethyldodecylamine, is a key precursor in the synthesis of benzalkonium chloride, a widely used antiseptic.[9] The synthesis typically involves the Menshutkin reaction, where the tertiary amine is quaternized with an alkyl halide.

Illustrative Reaction Scheme (for a related compound):

N,N-dimethyldodecylamine + Benzyl chloride → Benzododecinium chloride (a benzalkonium chloride)[9]

Caption: Synthesis of a quaternary ammonium compound.

Section 5: Potential Role as a pH Modifier

The basic nature of the amine group in this compound (predicted pKa ≈ 10.78) suggests its potential utility as a pH modifier in pharmaceutical formulations.[4] For weakly acidic drugs, maintaining a microenvironmental pH above their pKa can enhance their solubility and dissolution rate.[10][11]

Mechanism of Action

By incorporating this compound into a solid dosage form containing a weakly acidic drug, a basic microenvironment can be created upon dissolution. This localized increase in pH can lead to the ionization of the acidic drug, thereby increasing its solubility in the immediate vicinity of the drug particles and promoting its dissolution.[11]

Section 6: Application in Advanced Drug Delivery Systems: Lipid Nanoparticles

Lipid nanoparticles (LNPs) are at the forefront of advanced drug delivery, particularly for nucleic acid-based therapeutics.[12] These formulations typically consist of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[13] While specific data on this compound in this context is limited, its structural features suggest a potential role as a cationic or ionizable lipid component.

Rationale for Use

The amine head group of this compound can be protonated at acidic pH, resulting in a positive charge. This property is crucial for ionizable lipids in LNPs, as it facilitates the encapsulation of negatively charged nucleic acids (like mRNA or siRNA) during formulation at a low pH. Upon entering the acidic environment of the endosome after cellular uptake, the lipid becomes positively charged again, which is thought to aid in endosomal escape and the release of the therapeutic cargo into the cytoplasm.[13]

Section 7: Safety and Toxicological Considerations

As with any pharmaceutical ingredient, a thorough understanding of the safety and toxicological profile of this compound is paramount. Nonclinical safety assessment is a critical component of drug discovery and development.[14][15]

General Toxicological Profile:

-

Hazard Classifications: this compound is classified as corrosive and can cause severe skin burns and eye damage.[4]

-

Safety Precautions: Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[4]

For its use as a pharmaceutical excipient, a comprehensive toxicological evaluation would be required, following regulatory guidelines.[16][17] This would typically involve a battery of in vitro and in vivo studies to assess its potential for systemic toxicity, genotoxicity, and other adverse effects.

Conclusion: A Versatile Tool for the Formulation Scientist

This compound emerges as a compound of significant interest for the pharmaceutical scientist. Its amphiphilic nature underpins its utility as a solubility enhancer and potential permeation enhancer. Its reactive amine group allows it to serve as a key building block in the synthesis of more complex pharmaceutical molecules. While further research is warranted to fully elucidate its quantitative effects and optimal use in various applications, the foundational principles and experimental frameworks outlined in this guide provide a solid starting point for its exploration. As the industry continues to grapple with the challenges of delivering poorly soluble and poorly permeable drugs, the versatile properties of this compound position it as a valuable tool in the formulation and development toolkit.

References

- PubChem. N-Methyl-1-dodecanamine. [Link]

- Journal of Pharmaceutical and Applied Chemistry. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

- Bio-Synthesis. Lipids used for the formulation of lipid nanoparticles (LNPs). [Link]

- PMC - NIH.

- MDPI. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. [Link]

- Science.gov. enhanced oral bioavailability: Topics by Science.gov. [Link]

- ScriptWorks, Compounding Pharmacy.

- The regulation of pharmaceutical excipients. [Link]

- PMC - NIH. Preparation of Benzalkonium Salts Differing in the Length of a Side Alkyl Chain. [Link]

- Taylor & Francis Group. Micellization and Drug Solubility Enhancement. [Link]

- ResearchGate. Improving Ibuprofen solubility by surfactant-facilitated self-assembly into mixed micelles. [Link]

- University of Alberta.

- ETFLIN. Impact of Preparation Method in Co-Amorphous System. [Link]

- Google Patents. CN104151172A - Method for producing refined benzalkonium chloride.

- ETFLIN. Impact of Preparation Method in Co-Amorphous System. [Link]

- PubMed.

- Dove Medical Press. Transdermal drug delivery: approaches and significance. [Link]

- PMC - NIH.

- FDA.

- NCBI. Assessing Safety and Toxicology. [Link]

- PMC - NIH.

- European Medicines Agency.

- Frontiers.

- WBI Studies Repository. An Analysis of the Use of Animal Models in Predicting Human Toxicology and Drug Safety. [Link]

- PMC - NIH. Strategies to improve micelle stability for drug delivery. [Link]

- PMC - NIH.

- ResearchGate.

- Journal of Young Pharmacists.

- IT Medical Team. Effect of Drug modification on properties of Ketoprofen Transderm. [Link]

- Semantic Scholar. Preparation of Co-Amorphous Systems by Freeze-Drying. [Link]

- Zenodo. Improving Ibuprofen solubility by surfactant-facilitated self-assembly into mixed micelles. [Link]

- ResearchGate.

- PubMed. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

- Scholars Research Library. Development and evaluation of Ketoprofen loaded biopolymer based transdermal film. [Link]

- ResearchGate. Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. [Link]

- PMC - NIH. Justification for species selection for pharmaceutical toxicity studies. [Link]

- An analysis of the use of animal models in predicting human toxicology and drug safety. [Link]

- ResearchGate.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. N-メチルドデシルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Micellar solubilization of drugs. [sites.ualberta.ca]

- 7. Regulatory References - International Pharmaceutical Excipients Council of the Americas [ipecamericas.org]

- 8. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. itmedicalteam.pl [itmedicalteam.pl]

- 13. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

- 14. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 16. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

N-Methyldodecylamine (NMDA) as a Capping Agent: A Technical Guide to Nanoparticle Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyldodecylamine (NMDA) as a capping agent in the synthesis of nanoparticles. As a Senior Application Scientist, the focus here is to move beyond mere protocols and delve into the causal mechanisms that govern the selection of NMDA, its role in controlling nanoparticle morphology, and its implications for applications in drug development.

Part 1: The Physicochemical Rationale for this compound as a Capping Agent

The selection of a capping agent is a critical decision in nanoparticle synthesis, directly influencing the stability, size, shape, and surface chemistry of the final construct. This compound, a secondary amine, presents a unique combination of steric and electronic properties that make it a compelling candidate for this role.

Molecular Structure and Properties

This compound (C₁₃H₂₉N) consists of a nitrogen atom bonded to a methyl group and a twelve-carbon dodecyl chain. This structure is amphiphilic, with the amine group providing a polar head and the long alkyl chain a nonpolar, lipophilic tail.[1]

| Property | Value | Reference |

| Molecular Weight | 199.38 g/mol | [2] |

| Boiling Point | 200 °C | [3] |

| Density | 0.795 g/mL at 25 °C | [3] |

| Structure | Secondary Amine | [4] |

| Solubility | Insoluble in water | [3] |

Mechanism of Surface Stabilization

The efficacy of NMDA as a capping agent stems from two primary mechanisms: coordination of the amine group to the nanoparticle surface and steric hindrance provided by the alkyl chains. The lone pair of electrons on the nitrogen atom readily coordinates with unoccupied orbitals on the surface of metal or metal oxide nanoparticles, forming a protective layer.[5] This binding passivates the high-energy surface, preventing uncontrolled growth and aggregation.[6]

The key distinction of NMDA lies in its secondary amine structure. Unlike primary amines (e.g., dodecylamine), which can sometimes act as reducing agents, the secondary amine in NMDA is generally less reactive.[4] This allows for a more defined role as a pure stabilizing agent. Compared to tertiary amines, which suffer from significant steric hindrance around the nitrogen atom, NMDA provides a more accessible coordination site while still offering substantial steric bulk from its dodecyl chain to prevent particle agglomeration.[7]

Comparative Analysis of Alkylamine Capping Agents

The choice between primary, secondary, and tertiary amines has a profound impact on the resulting nanoparticles. The balance between binding affinity and steric bulk is crucial.

| Amine Class | Example Molecule | Steric Hindrance | Binding to Surface | Key Characteristics |

| Primary | Dodecylamine | Moderate | Strong | Can also act as a reducing agent; allows for high packing density on the surface.[4] |

| Secondary | This compound | High | Moderate | Offers a balance of strong steric repulsion and good surface coordination; less reactive than primary amines.[4] |

| Tertiary | Tridodecylamine | Very High | Weak | Steric bulk around the nitrogen atom can hinder effective coordination, making them less common as primary capping agents.[7] |

Part 2: Synthesis and Characterization of NMDA-Capped Nanoparticles

The synthesis of monodisperse nanoparticles requires precise control over nucleation and growth phases. NMDA can be employed in common synthesis methods, such as hot-injection and chemical reduction, to achieve this control.

General Synthetic Workflow

A typical synthesis involves the decomposition of a precursor in the presence of the capping agent at high temperatures. This process can be broken down into several key stages, from precursor preparation to purification of the final nanoparticles.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7311-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

N-Methyldodecylamine in material science research

An In-depth Technical Guide to N-Methyldodecylamine in Material Science Research

Abstract

This compound (NMDA), a secondary aliphatic amine, has emerged as a molecule of significant interest in material science. Its unique amphiphilic structure, characterized by a polar amine head and a long, nonpolar dodecyl tail, underpins its versatility in a wide array of applications.[1][2][3] This guide provides a comprehensive overview of NMDA's fundamental properties and explores its critical roles as a sophisticated surfactant, a precision capping agent in nanoparticle synthesis, and a robust corrosion inhibitor. We will delve into the mechanistic principles governing its function in these domains, present detailed experimental protocols for its application and evaluation, and offer insights into its proven utility in advanced materials research.

Core Physicochemical Properties of this compound

This compound, also known as N-Laurylmethylamine, is an organic compound with the linear formula CH₃(CH₂)₁₁NHCH₃.[4][5] Its structure, featuring a 12-carbon hydrophobic chain and a secondary amine functional group, dictates its behavior at interfaces and its utility as a chemical intermediate.[1][2] This amphiphilic nature allows it to orient at the interface between polar and nonpolar phases, a key characteristic for its surfactant properties.[1] NMDA is typically a colorless to pale yellow liquid at room temperature and is not miscible in water but shows good solubility in organic solvents.[2][6][7]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7311-30-0 | [4][6][8] |

| Molecular Formula | C₁₃H₂₉N | [6][7] |

| Molecular Weight | 199.38 g/mol | [4][6][8] |

| Appearance | Colorless to light yellow liquid/White solid | [2][4][6] |

| Melting Point | < 30 °C (18-19 °C) | [4][6] |

| Boiling Point | 200 °C (lit.) | [6][7] |

| Density | 0.795 g/mL at 25 °C (lit.) | [4][6][7] |

| Water Solubility | Not miscible | [6][7] |

| Flash Point | >110°C | [6][7] |

| Synonyms | N-Laurylmethylamine, Dodecylmethylamine | [2][4][6] |

Foundational Applications in Material Science

The distinct molecular architecture of NMDA makes it a valuable tool in several areas of material science. Its applications primarily leverage its surface activity and its ability to coordinate with other materials.

Surfactant and Emulsifier

As an amphiphilic molecule, NMDA exhibits excellent surfactant properties, making it a key ingredient in the formulation of detergents, emulsifiers, and cleaning products.[1][4] Surfactants lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid.[9] The long dodecyl chain provides the necessary hydrophobicity, while the amine head provides the hydrophilic character. This dual nature allows NMDA to stabilize emulsions and foams, enhancing the performance of various formulations.[4][10]

Furthermore, NMDA serves as a versatile building block for the synthesis of more complex surfactants, such as anionic dimeric ("gemini") surfactants.[1] For instance, reacting NMDA with EDTA dianhydride produces a gemini surfactant with a very low critical micelle concentration (CMC) and enhanced solubilization capacity compared to conventional monomeric surfactants.[1]

Capping Agent in Nanomaterial Synthesis

One of the most critical applications of NMDA in modern material science is its role as a capping or stabilizing agent in the synthesis of nanoparticles.[3][11] Capping agents are essential for controlling particle size, preventing aggregation, and ensuring the stability of nanoparticles in colloidal suspension.[3][12]

Mechanism of Action: The efficacy of NMDA as a capping agent stems from the coordination of the lone pair of electrons on the nitrogen atom of its amine group to the surface of the growing nanoparticle.[3] This forms a stable bond with the metal atoms on the particle's surface. Subsequently, the long, hydrophobic dodecyl chains extend into the solvent, creating a protective steric barrier.[3] This barrier physically prevents nanoparticles from coming close enough to agglomerate, thereby controlling their growth and stabilizing the dispersion.[3][13] The choice of capping agent is a key strategy in designing next-generation nanomaterials with controlled properties for applications in drug delivery, bioimaging, and diagnostics.[3]

Caption: Mechanism of NMDA as a Nanoparticle Capping Agent.

Corrosion Inhibition

NMDA and related long-chain amines are effective corrosion inhibitors for metals, particularly in industrial applications where they provide protection against rust and degradation.[1][4][14] The inhibition mechanism relies on the adsorption of the amine molecules onto the metal surface, forming a protective, hydrophobic film.[14]

Mechanism of Action: The process involves the interaction of the polar amine head group with the charged metal surface. This can be through physisorption (electrostatic attraction) or chemisorption, where the lone pair of electrons on the nitrogen atom forms a coordinate bond with the vacant d-orbitals of the metal atoms (e.g., iron).[14][15] The nonpolar dodecyl tail then orients away from the surface, creating a dense hydrophobic barrier.[14] This barrier effectively isolates the metal from the corrosive electrolyte (e.g., acidic solutions), impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[14]

Caption: General workflow for evaluating corrosion inhibitor performance.

Procedure Details:

-

Gravimetric (Weight Loss) Measurement:

-

This method provides a direct measure of metal loss over time.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the NMDA inhibitor, respectively.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

This non-destructive technique measures the resistance of the metal-solution interface to charge transfer. A higher charge transfer resistance (R_ct) indicates better corrosion protection.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively. [14] The correlation between the results from the gravimetric and electrochemical methods provides a robust validation of the inhibitor's performance.

-

Safety and Handling

This compound is classified as a corrosive substance. [8]Proper safety precautions are mandatory during its handling and use.

-

Hazard Codes: C (Corrosive). [6][7]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [6]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature. [6][7]It is incompatible with strong oxidizing agents. [6][7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a fundamentally important compound in material science, demonstrating significant utility as a surfactant, nanoparticle stabilizer, and corrosion inhibitor. [1][4]Its efficacy is directly linked to its amphiphilic molecular structure. Future research will likely continue to explore its use in creating novel functional materials, such as advanced drug delivery systems leveraging NMDA-capped nanoparticles, and the development of "smart" corrosion-inhibiting coatings. The synthesis of new, more complex surfactants derived from NMDA also remains a promising avenue for creating formulations with superior performance characteristics. As material science advances, the versatility of this compound ensures its continued relevance and application in innovative technologies.

References

- This compound. Chem-Impex. [Link]

- The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentr

- Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanostructure in Chemistry. [Link]

- Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry. [Link]

- Capping agents in nanoparticle synthesis: Surfactant and solvent system. Semantic Scholar. [Link]

- Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. NIH. [Link]

- Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. MDPI. [Link]

- Corrosion Inhibition and Adsorption Mechanism of Dodecylamine for Copper-Nickel Alloy in NaCl Solutions. Journal of Chinese Society for Corrosion and Protection. [Link]

- N-Methyl-1-dodecanamine | C13H29N | CID 81746. PubChem. [Link]

- Analysis of the micellar properties of surfactants dodecyl trimethylammonium bromide and dodecyl trimethylammonium chloride in aqueous ionic liquids solution.

- Experimental and theoretical investigations on the inhibition efficiency of N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine for the corrosion of mild steel in hydrochloric acid.

- Influence of Different Types of Surfactants on the Flotation of Natural Quartz by Dodecylamine. MDPI. [Link]

- Investigation of Electrochemical Corrosion Inhibition of N, N′-(1, 4-Phenylenebis (methyl)) bis (N, N-Dimethylalkan-1-Aminium) Chloride on API 5L X60 Steel in Acidic Media.

- Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]

Sources

- 1. Buy this compound | 7311-30-0 [smolecule.com]

- 2. CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-メチルドデシルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 7311-30-0 [chemicalbook.com]

- 7. 7311-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview | MDPI [mdpi.com]

- 10. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N-Dimethyldodecylamine | 112-18-5 [chemicalbook.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies [mdpi.com]

The Amphiphilic Nature of N-Methyldodecylamine: A Technical Guide for Drug Development Professionals

Introduction: The Duality of a Molecule

In the realm of pharmaceutical sciences, excipients are not mere bystanders; they are critical architects of a drug's performance. Among these, surfactants play a pivotal role in overcoming solubility and permeability challenges. N-Methyldodecylamine (NMDA), a secondary aliphatic amine, stands out due to its tunable amphiphilic character.[1][2] This guide provides an in-depth exploration of the molecular attributes of NMDA, the physicochemical principles governing its self-assembly, and the experimental methodologies used to characterize its behavior, offering a comprehensive resource for researchers in formulation and drug delivery.

Section 1: Molecular Architecture of this compound

The defining characteristic of any surfactant is its amphiphilicity—the possession of both a water-loving (hydrophilic) and a water-fearing (hydrophobic) moiety within a single molecule. NMDA's structure elegantly embodies this duality.[3]

-

The Hydrophobic Tail: The molecule features a twelve-carbon alkyl chain (dodecyl group).[2][3] This long, saturated hydrocarbon tail is nonpolar and thus exhibits pronounced hydrophobicity, leading to negligible solubility in water.[3][4] It is this portion of the molecule that seeks to escape the aqueous environment, a driving force behind the molecule's surface activity and self-assembly.

-

The Hydrophilic Headgroup: The headgroup consists of a secondary amine—a nitrogen atom bonded to a methyl group and the dodecyl chain. This N-methylamino group is polar and capable of forming hydrogen bonds. Crucially, its hydrophilic nature is not static; it is highly dependent on the pH of the surrounding medium, a feature that will be explored in the next section.

The distinct separation of these two domains within the C13H29N structure dictates its orientation at interfaces and its behavior in solution.[3]

Caption: Molecular structure of this compound.

Section 2: The Critical Role of pH in Modulating Amphiphilicity

Unlike non-ionic surfactants, NMDA is a pH-responsive molecule. The secondary amine headgroup can accept a proton (H+) to become a positively charged N-methyldodecylammonium ion. This protonation-deprotonation equilibrium is the key to its tunable behavior.[5][6]

-

Acidic to Neutral pH (pH < pKa): In an acidic environment, the amine group is protonated, bearing a positive charge. This cationic headgroup is strongly hydrophilic, enhancing the molecule's water solubility and amphiphilic character.

-

Alkaline pH (pH > pKa): In a basic environment, the amine group is deprotonated and electrically neutral. This significantly reduces the hydrophilicity of the headgroup, weakening the overall amphiphilicity of the molecule.

This pH-dependent behavior is a powerful tool in drug delivery, allowing for the design of formulations that can respond to the physiological pH gradients in the body, such as the transition from the stomach to the intestine.[5] The repulsion between the charged headgroups at lower pH values also influences the packing of the surfactant molecules and the geometry of the micelles they form.[6][7]

Caption: pH-dependent equilibrium of this compound.

Section 3: Self-Assembly and the Critical Micelle Concentration (CMC)

When a surfactant is dissolved in an aqueous solution, the hydrophobic tails disrupt the favorable hydrogen-bonding network of water molecules. To minimize this thermodynamically unfavorable state, the surfactant molecules spontaneously self-assemble into organized structures called micelles once a certain concentration is reached.[8] This concentration is known as the Critical Micelle Concentration (CMC) .[9][10]

-

Below the CMC: NMDA molecules exist predominantly as monomers in the solution, with some adsorbing at the air-water interface, which lowers the surface tension of the solution.[10]

-

At and Above the CMC: The interface becomes saturated with monomers. Any additional NMDA molecules aggregate to form micelles, which are spherical structures with the hydrophobic tails sequestered in the core and the hydrophilic headgroups forming a shell that faces the surrounding water.[6][8] After reaching the CMC, the surface tension of the solution remains relatively constant.[11]

The CMC is a fundamental parameter that quantifies the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to form micelles and achieve effects like solubilizing a hydrophobic drug.[10] The CMC of NMDA is influenced by factors such as pH, temperature, and the presence of electrolytes.[8][12] For cationic surfactants, increasing the ionic strength of the solution typically lowers the CMC by shielding the electrostatic repulsion between the charged headgroups, allowing micelles to form more easily.

| Parameter | Description | Typical Impact on NMDA |

| pH | Affects the charge of the headgroup. | Lowering pH increases headgroup charge, leading to greater repulsion and potentially a higher CMC.[6][12] |

| Ionic Strength | Presence of salts (electrolytes) in the solution. | Increased ionic strength shields headgroup repulsion, generally lowering the CMC. |

| Temperature | Affects the thermodynamics of micellization. | The effect can be complex, but micellization typically occurs only above a certain temperature (the Krafft temperature). |

Caption: Self-assembly of surfactant monomers into a micelle.

Section 4: Experimental Characterization of Amphiphilicity

To harness the properties of NMDA effectively, precise experimental characterization is essential. The determination of the CMC is a cornerstone of this process.

Protocol: CMC Determination by Surface Tension Measurement

Principle: This method is based on the principle that surfactants reduce the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.[9][10][11] The CMC is identified as the inflection point on a plot of surface tension versus the logarithm of the surfactant concentration.[11]

Instrumentation and Materials:

-

Force Tensiometer (with Du Noüy ring or Wilhelmy plate)

-

High-purity this compound

-

High-purity water (e.g., deionized, Milli-Q) or relevant buffer solution

-

Precision balance

-

Volumetric flasks and pipettes

-

Glass sample vessels

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh a precise amount of NMDA and dissolve it in the chosen solvent (e.g., buffered water at a specific pH) to prepare a concentrated stock solution (e.g., 100 mM). Causality: A concentrated stock allows for accurate preparation of a wide range of dilutions.

-